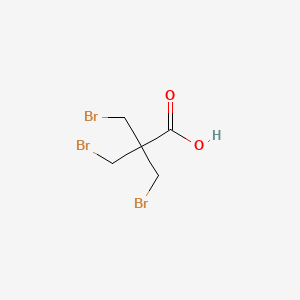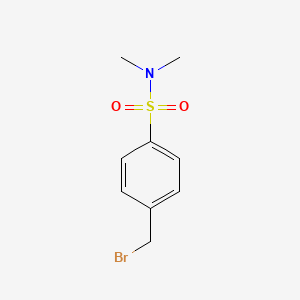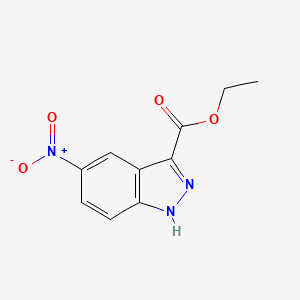
Ethyl 5-nitro-1H-indazole-3-carboxylate
Vue d'ensemble
Description
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Ethyl 1H-indazole-3-carboxylate is one such derivative .
Synthesis Analysis
The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been developed to construct these heterocycles with better biological activities . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole . Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer .
Chemical Reactions Analysis
Indazole derivatives have been involved in various chemical reactions . For instance, a Cu (OAc) 2 -catalyzed reaction was used to form an N–N bond in DMSO under O 2 atmosphere, to afford a wide variety of 1 H -indazoles .
Physical and Chemical Properties Analysis
Ethyl 1H-indazole-3-carboxylate has a molecular weight of 190.20 . It is a solid compound . More specific physical and chemical properties may depend on the specific substitutions on the indazole ring.
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of derivatives related to ethyl 5-nitro-1H-indazole-3-carboxylate reveals a nearly planar fused-ring system with significant deviations. The structure exhibits perpendicular orientations between the fused-ring system and the carboxylate groups, demonstrating intricate molecular interactions and potential for diverse chemical modifications. This structural characterization facilitates the understanding of the compound's reactivity and potential as a scaffold for developing new materials or pharmaceuticals (Boulhaoua et al., 2015).
Synthesis of Novel Molecules
This compound serves as a key intermediate in the synthesis of novel molecules targeting angiogenesis inhibitors with potent anti-tumor activity and low toxicity. The synthesis pathway involves acylation, nitration, and ethylation, highlighting the compound's role in the development of new therapeutic agents (Wu Zhongshi, 2010).
Development of Anti-inflammatory Agents
A modified synthesis approach for ethyl nitro indole-2-carboxylates has led to the creation of 1,3,4-oxadiazolyl nitroindoles with potential anti-inflammatory activity. This research underscores the versatility of this compound derivatives in medicinal chemistry, particularly in the development of new anti-inflammatory compounds (Narayana et al., 2005).
Innovative Synthetic Methods
The compound's derivatives have been synthesized using solvent-free conditions and microwave irradiation, illustrating innovative approaches to chemical synthesis that reduce environmental impact and improve efficiency. These methods pave the way for the green synthesis of similar compounds, contributing to sustainable chemical practices (Khajuria et al., 2013).
Mécanisme D'action
Target of Action
Ethyl 5-nitro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases by indazole derivatives can disrupt cell signaling pathways, potentially leading to the death of cancer cells .
Biochemical Pathways
Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indazole derivatives are known to exhibit various biologically vital properties . For instance, they have been found to inhibit the growth of cancer cells .
Orientations Futures
Given the wide range of biological activities exhibited by indazole derivatives, there is considerable interest in developing new synthetic approaches to these compounds . Future research may focus on improving the yield of these syntheses and exploring the potential therapeutic applications of these compounds .
Propriétés
IUPAC Name |
ethyl 5-nitro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-5-6(13(15)16)3-4-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCDWVWONSFMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506972 | |
| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-85-8 | |
| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

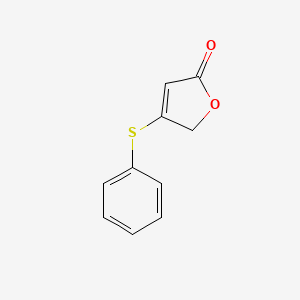

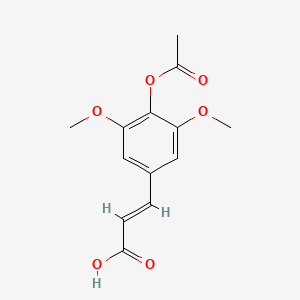
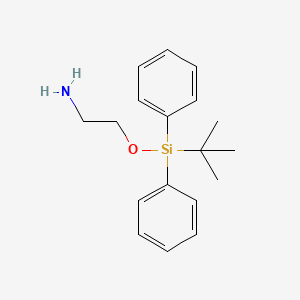

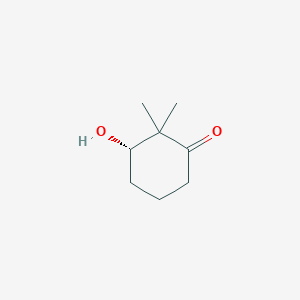
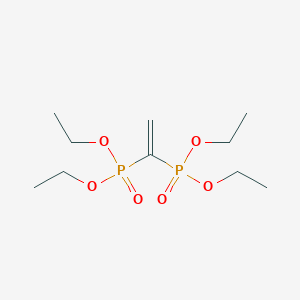
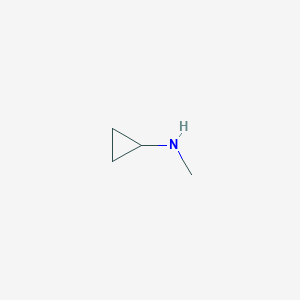

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)
